molecular formula C24H26N4O5S B5561470 3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5561470
M. Wt: 482.6 g/mol
InChI Key: REDBZFUAIZQGNC-LGJNPRDNSA-N
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Description

Synthesis Analysis

The synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-ones involves multiple steps, typically starting from simpler heterocyclic precursors. For instance, Tolkunov et al. (2013) described the synthesis of similar compounds through acylation and cyclocondensation reactions, starting with 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione and further reacting with aromatic amine hydrochlorides (Tolkunov et al., 2013). Similarly, various derivatives have been synthesized through reactions involving thiouracil, ethyl acetate, and dimethylformamide, as illustrated by Abu‐Hashem et al. (2020) (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple ring systems, including pyrimidine and benzothiophene moieties. The intricate structure contributes to the unique chemical and physical properties of the compound. The structure of related compounds has been analyzed using techniques like X-ray crystallography, as in the study by Huang et al. (2020) (Huang et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to the reactive sites present in their molecular structure. The synthesis processes often involve reactions like condensation, cyclization, and reduction. For example, Elmuradov et al. (2011) demonstrated the synthesis of 2,3-dimethyl- and other substituted derivatives through reactions with benzaldehyde and its derivatives (Elmuradov et al., 2011).

properties

IUPAC Name

3-[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-31-19-12-16(6-7-18(19)33-14-21(29)27-8-10-32-11-9-27)13-26-28-15-25-23-22(24(28)30)17-4-2-3-5-20(17)34-23/h6-7,12-13,15H,2-5,8-11,14H2,1H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDBZFUAIZQGNC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)OCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)OCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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